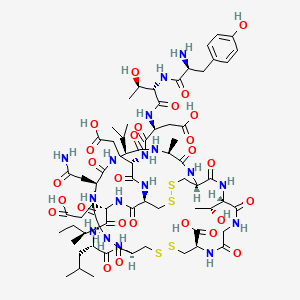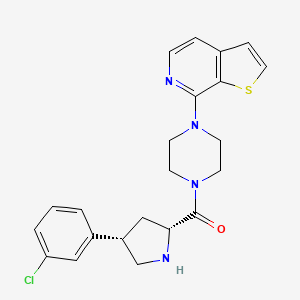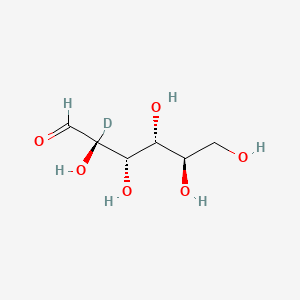
CXCR4 antagonist 6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CXCR4 antagonist 6 is a potent compound that inhibits the activity of the C-X-C chemokine receptor type 4 (CXCR4). This receptor is a member of the G protein-coupled receptor family and plays a crucial role in various physiological processes, including hematopoiesis, organogenesis, and tissue repair. The CXCR4 receptor is also implicated in several pathological conditions, such as cancer, HIV infection, and inflammatory diseases .
準備方法
The synthesis of CXCR4 antagonist 6 involves several steps, including the use of various reagents and reaction conditions. One common synthetic route includes the following steps :
Formation of the core structure: This involves the reaction of toluene at 100°C for 17 hours, yielding a product with a 62-89% yield.
Sulfonation: The product is treated with sulfuric acid (80-99 wt%) at room temperature for 1-2 days, resulting in a yield of 87-99%.
Cyclization: The intermediate is then cyclized using 2.5 M sulfuric acid at 120°C for 1-2 days, achieving a yield of 76-92%.
Chlorination: The product is chlorinated using thionyl chloride in dichloromethane at room temperature for 3 hours, with a yield of 90-99%.
Protection: The compound is protected using di-tert-butyl dicarbonate in dichloromethane at room temperature for 17 hours, yielding 65%.
Reduction: The protected compound is reduced using sodium borohydride in acetic acid at room temperature for 48 hours, achieving a yield of 64%.
Deprotection: The final deprotection step involves the use of trifluoroacetic acid in dichloromethane at room temperature for 1 hour, resulting in a yield of 92-99%.
化学反応の分析
CXCR4 antagonist 6 undergoes various chemical reactions, including oxidation, reduction, and substitution . Some common reagents and conditions used in these reactions are:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines in the presence of a suitable catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
CXCR4 antagonist 6 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . Some notable applications include:
Cancer therapy: this compound has shown potential in inhibiting tumor growth, metastasis, and angiogenesis by blocking the CXCL12/CXCR4 signaling pathway.
HIV treatment: The compound can inhibit the entry of HIV into host cells by blocking the CXCR4 receptor, which serves as a co-receptor for the virus.
Inflammatory diseases: this compound can modulate immune cell migration and reduce inflammation in various disease models.
Drug delivery: The compound has been explored for use in nano-based drug delivery systems to enhance the targeted delivery of therapeutic agents.
作用機序
CXCR4 antagonist 6 exerts its effects by binding to the CXCR4 receptor and preventing the interaction with its natural ligand, C-X-C chemokine ligand 12 (CXCL12) . This inhibition disrupts downstream signaling pathways, such as the activation of phosphoinositide 3-kinase (PI3K), Akt, and extracellular signal-regulated kinase (ERK), which are involved in cell proliferation, survival, and migration. By blocking these pathways, this compound can inhibit tumor growth, metastasis, and other pathological processes.
類似化合物との比較
Several other CXCR4 antagonists have been developed and studied for their therapeutic potential . Some notable examples include:
Plerixafor (AMD3100): A well-known CXCR4 antagonist used in stem cell mobilization and cancer therapy.
Mavorixafor: An oral CXCR4 antagonist approved for the treatment of WHIM syndrome.
CXCR4 antagonist 6 stands out due to its high potency and selectivity, as well as its ability to inhibit CXCL12-induced cytosolic calcium flux and cell migration . These unique properties make it a promising candidate for further research and development in various therapeutic areas.
特性
分子式 |
C21H30N6 |
|---|---|
分子量 |
366.5 g/mol |
IUPAC名 |
2-methyl-4-(4-methylpiperazin-1-yl)-6-[[(2S)-2-(3-methylpyridin-2-yl)pyrrolidin-1-yl]methyl]pyrimidine |
InChI |
InChI=1S/C21H30N6/c1-16-6-4-8-22-21(16)19-7-5-9-27(19)15-18-14-20(24-17(2)23-18)26-12-10-25(3)11-13-26/h4,6,8,14,19H,5,7,9-13,15H2,1-3H3/t19-/m0/s1 |
InChIキー |
SJRFKTBEMQHUCF-IBGZPJMESA-N |
異性体SMILES |
CC1=C(N=CC=C1)[C@@H]2CCCN2CC3=CC(=NC(=N3)C)N4CCN(CC4)C |
正規SMILES |
CC1=C(N=CC=C1)C2CCCN2CC3=CC(=NC(=N3)C)N4CCN(CC4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(6,7-dimethoxyquinazolin-4-yl)oxy-3-fluorophenyl]-7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxamide](/img/structure/B12401182.png)


![HBcAg [Hepatitis B virus] (18-27)](/img/structure/B12401186.png)
![1-[(2R,3R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12401203.png)




![5H-Benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide, 2-[(3aR,6aS)-hexahydro-5-methylpyrrolo[3,4-c]pyrrol-2(1H)-yl]-N-[(5-methyl-2-pyrazinyl)methyl]-5-oxo-, rel-](/img/structure/B12401228.png)



![5-[[2-[Bis(2-pyridinylmethyl)amino]ethyl]amino]-2',7'-difluoro-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B12401253.png)
